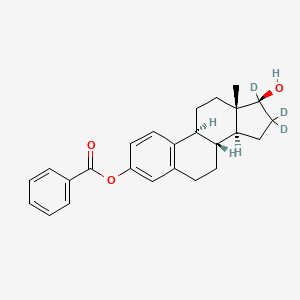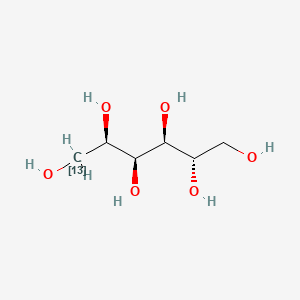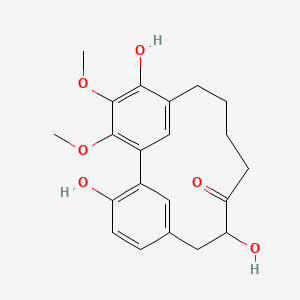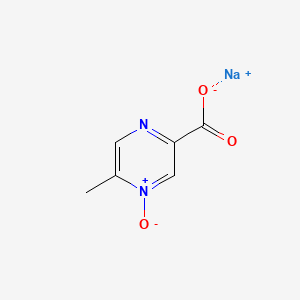
Acipimox (sodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acipimox (sodium) is a niacin derivative used as a hypolipidemic agent. It is primarily employed in the treatment of hyperlipidemias, specifically Fredrickson type IIb and type IV hyperlipoproteinemia . Acipimox inhibits the production of triglycerides by the liver and the secretion of very-low-density lipoprotein (VLDL), leading to a modest reduction in low-density lipoprotein (LDL) and an increase in high-density lipoprotein (HDL) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Acipimox involves the following steps :
Starting Material: 5-methylpyrazine-2-carboxylic acid.
Formation of Salt: The starting material is dissolved in purified water, and concentrated hydrochloric acid is added to form a salt.
Oxidation: An oxidant is added to the solution.
Cooling and Crystallization: The solution is cooled and crystallized to obtain Acipimox.
This method is advantageous due to its simple reaction conditions, higher selectivity in forming the nitrogen oxide, avoidance of metal catalysts, and suitability for industrial production .
Análisis De Reacciones Químicas
Types of Reactions
Acipimox undergoes various chemical reactions, including:
Oxidation: The oxidation of 5-methylpyrazine-2-carboxylic acid to form Acipimox.
Reduction: Reduction reactions involving the nitro group.
Substitution: Substitution reactions involving the pyrazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and sodium tungstate are commonly used oxidants.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.
Major Products
The major product formed from these reactions is Acipimox itself, with potential by-products depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Acipimox has a wide range of scientific research applications :
Chemistry: Used as a model compound in studying lipid metabolism and hypolipidemic agents.
Biology: Investigated for its effects on lipid metabolism and insulin sensitivity.
Medicine: Used in clinical trials for treating hyperlipidemia and mitochondrial myopathy.
Industry: Employed in the pharmaceutical industry for the production of hypolipidemic agents.
Mecanismo De Acción
Acipimox exerts its effects by inhibiting the production of triglycerides by the liver and the secretion of VLDL . It acts on the niacin receptor 1, inhibiting the enzyme triglyceride lipase . This reduces the concentration of fatty acids in the blood plasma and their inflow into the liver, leading to a reduction in VLDL cholesterol production and an increase in HDL cholesterol .
Comparación Con Compuestos Similares
Similar Compounds
Nicotinic Acid: Another niacin derivative used as a hypolipidemic agent.
Fibrates: A class of hypolipidemic agents that includes gemfibrozil and fenofibrate.
Statins: A class of drugs used to lower cholesterol levels, including atorvastatin and simvastatin.
Uniqueness
Acipimox is unique in its ability to reduce triglyceride levels with potentially fewer adverse effects compared to nicotinic acid . Unlike statins and fibrates, Acipimox specifically targets the niacin receptor 1, providing a distinct mechanism of action .
Propiedades
Fórmula molecular |
C6H5N2NaO3 |
|---|---|
Peso molecular |
176.11 g/mol |
Nombre IUPAC |
sodium;5-methyl-4-oxidopyrazin-4-ium-2-carboxylate |
InChI |
InChI=1S/C6H6N2O3.Na/c1-4-2-7-5(6(9)10)3-8(4)11;/h2-3H,1H3,(H,9,10);/q;+1/p-1 |
Clave InChI |
APTVATQAOBWAAS-UHFFFAOYSA-M |
SMILES canónico |
CC1=CN=C(C=[N+]1[O-])C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



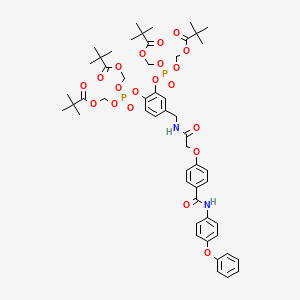

![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol](/img/structure/B12403207.png)

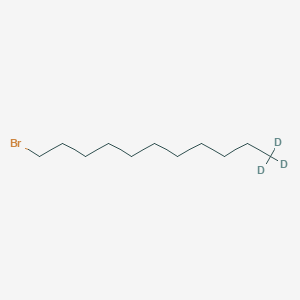
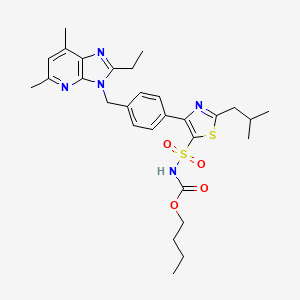
![4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12403231.png)
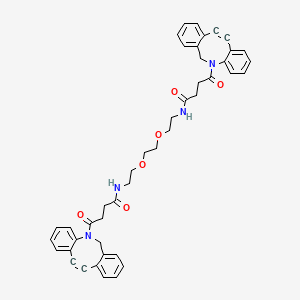
![3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbohydrazide](/img/structure/B12403239.png)

